REACTION_CXSMILES
|
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl.[C:14](Cl)(=[O:16])[CH3:15]>>[C:2]1([CH3:12])[CH:3]=[CH:4][C:5]([S:8]([O:11][C:14](=[O:16])[CH3:15])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.158 mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 30 g
|
Type
|
CUSTOM
|
Details
|
An efficient HCl trap was attached to the reaction system
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to mild reflux (~55° C.)
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
to drop to room temperature over 10-20 minutes
|
Duration
|
15 (± 5) min
|
Type
|
CUSTOM
|
Details
|
to remove acetyl chloride without carryover
|
Type
|
DISTILLATION
|
Details
|
Distillation of acetyl chloride
|
Type
|
CUSTOM
|
Details
|
was complete in ~30 minutes with collection in an ice cold flask for reuse
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
to remove the last traces of acetyl chloride and acetic acid at 37° C
|
Type
|
CUSTOM
|
Details
|
A snow white solid then crystallized in about 30 minutes as the title product
|
Duration
|
30 min
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |